Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl (2S,3S)-3-aminobicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that includes both amino and carboxyl functional groups
Properties
IUPAC Name |
ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDVZHAVFJIFL-QLEHZGMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves several steps. One common method starts with 3-carbonyl-bicyclo[2.2.2]octane-2-formate as the starting material. The process includes reductive amination, basic configuration inversion, and hydrogenation to remove protecting groups . This method is characterized by mild reaction conditions and a relatively high yield of over 65% .
Chemical Reactions Analysis
Reductive Amination of 3-Carbonyl Intermediate
Reaction : 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate undergoes reductive amination with chiral amines (e.g., S-1-phenylethylamine) to form an enamine intermediate .
Conditions :
-
Solvent: Toluene
-
Acid catalyst: p-Toluenesulfonic acid
-
Temperature: Reflux under nitrogen
-
Time: 12 hours
Example :
| Component | Quantity |
|---|---|
| Ethyl 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate | 100.0 kg |
| S-1-Phenylethylamine | 80.0 kg |
| Sodium triacetoxyborohydride | 106.2 kg |
Outcome :
-
Intermediate: Ethyl (S)-3-(1-phenylethylamino)-bicyclo[2.2.2]octene-2-carboxylate .
-
Key Data: (CDCl₃) δ 7.22–7.32 (m, 5H), 4.18 (q, 2H), 3.65 (q, 1H) .
Stereochemical Inversion of Ester Group
Reaction : The (2R,3S)-configured intermediate undergoes base-mediated epimerization to yield the (2S,3S)-diastereomer .
Conditions :
-
Solvent: Tetrahydrofuran (THF)/tert-butanol (1:1)
-
Base: Sodium tert-butoxide
-
Temperature: 0–10°C
-
Time: 2 hours
Example :
| Component | Quantity |
|---|---|
| Ethyl (2R,3S)-3-((S)-1-naphthylethylamino)-bicyclo[2.2.2]octane-2-carboxylate | 100.0 kg |
| Sodium tert-butoxide | 64.0 kg |
Outcome :
Deprotection via Catalytic Hydrogenation
Reaction : Removal of the chiral amine protecting group (e.g., 1-naphthylethyl) under hydrogenation conditions .
Conditions :
-
Catalyst: 5% Platinum on carbon
-
Solvent: Ethanol/ethyl acetate
-
Pressure: 1 MPa H₂
-
Temperature: 35°C
-
Time: 10 hours
Example :
| Component | Quantity |
|---|---|
| Ethyl (2S,3S)-3-((S)-1-naphthylethylamino)-bicyclo[2.2.2]octane-2-carboxylate | 100.0 kg |
| Platinum catalyst | 10.0 kg |
Outcome :
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Limitations |
|---|---|---|
| Prior Art | Diels-Alder reaction, Curtius rearrangement | High risk, low yield (~30%) |
| New Route | Reductive amination, epimerization | High stereocontrol, scalable |
This synthesis route demonstrates superior efficiency and stereochemical control compared to traditional methods, enabling industrial-scale production of this compound . The integration of reductive amination and stereochemical inversion ensures high yields and purity, critical for pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Applications
1.1 Influenza Virus Inhibitors
One of the most notable applications of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is its role in the synthesis of antiviral agents, particularly inhibitors of the influenza virus RNA polymerase. The compound serves as a crucial intermediate in the development of Pimodivir (VX-787), which is currently undergoing clinical trials for its efficacy against influenza virus strains that exhibit drug resistance . This highlights the compound's potential in addressing significant public health challenges posed by viral infections.
1.2 Chiral Building Block
Due to its chiral nature, this compound is utilized as a building block in the synthesis of other chiral compounds. These derivatives can be employed in various biological assays and drug formulations, enhancing the specificity and efficacy of therapeutic agents .
Synthesis and Chemical Reactions
2.1 Synthetic Routes
The synthesis of this compound involves innovative methods such as reductive amination and selective alcoholysis using chiral intermediates . These synthetic strategies not only optimize yield but also ensure the production of high-purity compounds necessary for pharmaceutical applications.
Table 1: Key Synthetic Methods
Biological Studies
3.1 Transport Mechanism Studies
Research has indicated that related bicyclic amino acids can inhibit cellular uptake mechanisms, providing insights into amino acid transport systems in cancer cells . this compound can potentially serve as a model compound for studying these transport systems due to its structural similarities with other known inhibitors.
Mechanism of Action
The mechanism of action of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar core structure but differ in functional groups, leading to different reactivity and applications.
Bicyclo[3.2.1]octane derivatives:
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and carboxyl groups, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate, with the CAS number 1626482-00-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.28 g/mol
- IUPAC Name : this compound
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound functions as an analog of certain neurotransmitters and has been implicated in modulating synaptic transmission.
Neuropharmacological Effects
- Modulation of Neurotransmitter Release : Research indicates that this compound may influence the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.
- Potential Anti-depressant Activity : Preliminary studies suggest that its structural similarity to known psychoactive compounds may confer antidepressant-like effects in animal models .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Antidepressant Effects :
In a study involving mice subjected to chronic stress, administration of this compound resulted in a marked improvement in behavioral tests designed to assess depression. The compound was found to significantly reduce immobility time in the forced swim test, suggesting potential antidepressant properties. -
Neuroprotective Effects :
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance neuronal survival rates and reduce markers of oxidative stress in cultured neurons .
Q & A
Basic: What synthetic routes are validated for preparing Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate with high stereochemical fidelity?
Methodological Answer:
The compound is synthesized via stereoselective methods such as Curtius rearrangement of bicyclic dicarboximides or Hofmann rearrangement of intermediates like m-bicyclo[2.2.2]octane-2,3-dicarboximide. For example, the Curtius reaction ("wet" method) yields the hydrochloride salt of the target compound with defined stereochemistry . Key steps include:
- Chiral resolution : Use of enantiomerically pure starting materials or chiral auxiliaries.
- Characterization : NMR coupling constants (e.g., ) and X-ray crystallography to confirm the (2S,3S) configuration.
- Yield optimization : Refluxing in dry acetonitrile with anhydrous K₂CO₃ improves esterification efficiency .
Advanced: How can researchers resolve contradictions in reported synthetic yields and stereochemical outcomes for this compound?
Methodological Answer:
Discrepancies often arise from epimerization during hydrolysis or purification. To mitigate:
- Monitor reaction conditions : Use low-temperature hydrolysis (<0°C) to prevent racemization .
- Analytical cross-validation : Compare -NMR data (e.g., δ 3.90 ppm for H-3 in the (2S,3S) isomer) with literature .
- Reproduce patented protocols : Follow the European Patent method (e.g., Guangdong Raffles Pharmatech’s route) for scalable, high-yield synthesis .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- - and -NMR : Key signals include δ 1.39–1.75 ppm (bridged cyclohexyl protons) and δ 180.9 ppm (carboxylate carbon) .
- Polarimetry : Measure specific rotation (e.g., for the (2S,3S) isomer in H₂O) to confirm enantiomeric excess (ee >99%) .
- Elemental analysis : Validate empirical formulas (e.g., C₉H₁₅NO₂ requires C: 63.88%, H: 8.93%, N: 8.28%) .
Advanced: How can computational modeling predict the biological activity of this bicyclic compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with CNS targets (e.g., tropane-related receptors), leveraging the rigid bicyclo[2.2.2]octane scaffold for steric complementarity .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze conformational stability and hydrogen-bonding potential .
Basic: What safety precautions are recommended given limited toxicological data for this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to minimize inhalation/contact .
- Assume hazard : Classify as a potential carcinogen (IARC/ACGIH Category 2B) due to structural analogs like tert-butoxycarbonyl derivatives .
- Waste disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Rigidity : Reduces metabolic degradation by cytochrome P450 enzymes, enhancing plasma stability.
- LogP prediction : Use ChemAxon or MarvinSuite to estimate lipophilicity (predicted LogP ~1.5), suggesting moderate blood-brain barrier permeability .
- Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility for in vivo studies .
Basic: How is enantiomeric excess (ee) quantified during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase; retention times differ by >2 min for enantiomers .
- Polarimetric calibration : Establish a standard curve correlating values with ee (e.g., corresponds to 99% ee) .
Advanced: What strategies prevent epimerization during ester hydrolysis to the free carboxylic acid?
Methodological Answer:
- Mild hydrolysis : Use LiOH in THF/H₂O (0°C) instead of harsh acidic conditions .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the amine during hydrolysis .
- In situ monitoring : Track pH and reaction progress via FTIR (C=O stretch at 1730 cm⁻¹) to terminate before racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
